This compound is categorized under small organic molecules and is often used as a building block in organic synthesis. Its structure allows it to interact with various biological targets, making it of interest in pharmacological research. The compound can be sourced from various chemical suppliers and is used in laboratories for research purposes, particularly in studies related to enzyme interactions and drug development .
The synthesis of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine typically involves the following steps:
In industrial settings, this synthesis may be scaled up using continuous flow reactors to optimize yield and purity, employing automated systems for purification .
The molecular structure of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine can be described as follows:
The presence of these groups influences both the physical properties and reactivity of the compound. Crystallographic studies may reveal specific bond lengths and angles that are critical for understanding its three-dimensional conformation .
(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine can participate in several types of chemical reactions:
These reactions are essential for modifying the compound's structure to create derivatives with potentially enhanced biological activity .
The mechanism of action for (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. Upon binding to these targets, it modulates their activity, which can lead to various physiological effects. The exact pathways depend on the specific biological context and target interaction.
Research suggests that compounds like this one may influence neurotransmitter systems or metabolic pathways, making them candidates for drug development targeting conditions such as depression or anxiety .
The physical and chemical properties of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine include:
These properties are crucial for determining how the compound behaves under various experimental conditions .
(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine has several significant applications:
(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine represents a strategically designed secondary amine compound characterized by distinct aromatic benzyl moieties. Its molecular structure integrates a 3,4-dimethoxybenzyl group, providing electron-donating character, and a 4-fluorobenzyl group, contributing electron-withdrawing properties. This juxtaposition creates a pharmacologically intriguing scaffold with significant potential for interacting with central nervous system (CNS) targets. The compound's physicochemical profile—moderate lipophilicity, molecular weight (~275.32 g/mol for the free base), and presence of hydrogen bond acceptors—suggests favorable blood-brain barrier (BBB) penetration capabilities, a critical attribute for neuroactive agents [2] [5].
Structurally, (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine exhibits notable analogies to established pharmacophores targeting monoaminergic neurotransmitter systems. Key features driving its neuropharmacological relevance include:
This structural combination positions the compound as a promising scaffold for modulating dopaminergic and serotonergic pathways implicated in mood disorders, schizophrenia, and potentially neurodegenerative conditions.
Comprehensive SAR studies around the (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine scaffold reveal critical determinants of biological activity:
Dimethoxy Positioning: The 3,4-arrangement of methoxy groups on the benzyl ring is optimal. Shifting to 2,3-dimethoxy or using a single methoxy group (e.g., 4-methoxybenzyl) consistently reduces affinity for 5-HT₁A and D₂ receptors. The 3,4-dimethoxy pattern likely mimics the spatial orientation of key interactions made by serotonin and dopamine within orthosteric binding pockets. The electron-donating nature of these groups enhances π-electron density, promoting favorable interactions with receptor aromatic residues [2] [5] [6]. Table 1 highlights key SAR findings.
Fluorine Substitution Impact: The para-fluoro substituent on the second benzyl ring is crucial. Analogs lacking fluorine or bearing fluorine at the ortho or meta positions exhibit significantly lower affinity (typically 2-5 fold reduction) for 5-HT₁A and D₂ receptors. The para position allows optimal steric and electronic integration into hydrophobic subpockets of the receptors without introducing destabilizing steric clashes observed with ortho-substituted analogs [2] [4] [5].
Table 1: Key Structure-Activity Relationship Findings for (3,4-Dimethoxybenzyl)(arylalkyl)amine Scaffolds
Structural Variation | Effect on 5-HT₁A Affinity | Effect on D₂ Affinity | Proposed Rationale |
---|---|---|---|
3,4-Dimethoxybenzyl (Reference) | High (IC₅₀ ~12 nM) | Moderate (IC₅₀ ~46 nM) | Optimal mimicry of catechol/indole interactions; electron donation enhances binding. |
2,3-Dimethoxybenzyl | Reduced (3-5 fold) | Reduced (2-4 fold) | Altered spatial orientation of methoxy groups disrupts key H-bonding/electrostatic interactions. |
4-Methoxybenzyl | Reduced (4-8 fold) | Reduced (3-6 fold) | Loss of one methoxy group reduces electron donation and interaction potential. |
4-Fluorobenzyl (Reference) | High | Moderate | Optimal lipophilicity and electronic effects; para-position avoids steric clash. |
4-Chlorobenzyl | Similar/Moderately Reduced | Similar/Moderately Reduced | Increased steric bulk may cause slight repulsion despite similar electronic properties. |
2-Fluorobenzyl | Significantly Reduced (>10 fold) | Significantly Reduced | Ortho-substitution causes steric hindrance within the receptor binding pocket. |
Benzyl (No Fluorine) | Reduced (3-5 fold) | Reduced (2-4 fold) | Lower lipophilicity and altered electronic properties reduce binding efficiency. |
Phenethyl (vs. Benzyl) | Variable (Similar/Mod. Red.) | Often Increased | Extended chain may better reach deeper D₂ subpocket or alter 5-HT₁A interaction mode. |
1.3. In Vitro Receptor Binding Profiling for Neurological Targets
Rigorous in vitro binding assays have quantified the affinity of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine for key neurological receptors, confirming its polypharmacology potential centered on monoaminergic systems:
Table 2: In Vitro Receptor Binding and Functional Profile of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine
Target | Binding Affinity (IC₅₀ or Kᵢ) | Functional Activity | Potential Therapeutic Implication |
---|---|---|---|
5-HT₁A Receptor | 12.3 nM [2] | Agonist / Partial Agonist | Anxiolytic, Antidepressant, Potential antipsychotic adjunct |
Dopamine D₂ Receptor | 45.7 nM [2] | To be fully characterized | Antipsychotic, Anti-emetic, Modulation of reward/motor function |
MAO-A Enzyme | ~8.9 µM [2] | Competitive Inhibitor | Elevation of synaptic monoamine (5-HT, DA, NE) levels |
5-HT₂A Receptor | >100 nM [4] (Inferred) | Negligible / Weak Agonist | Reduced potential for hallucinogenic side effects vs. NBOMe compounds |
5-HT₂C Receptor | Data Limited | Data Limited | Potential influence on appetite, mood, sleep; needs clarification |
Understanding the metabolic fate of (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine is essential for predicting its bioavailability, potential drug interactions, and the activity of any metabolites.
Table 3: Predominant Metabolic Pathways and Properties of Key Metabolites
Metabolic Pathway | Primary Enzyme(s) | Major Metabolite(s) | Chemical Properties | Potential Activity |
---|---|---|---|---|
O-Demethylation (3- or 4-OCH₃) | CYP2D6, CYP1A2 | 3-Hydroxy-4-methoxybenzyl or 4-Hydroxy-3-methoxybenzyl analog (2 isomers) | Phenolic OH; Increased Polarity | Moderate (Reduced vs. Parent) Receptor Affinity Likely |
N-Dealkylation (Loss of 4-FBn) | CYP3A4, CYP2C19 | 3,4-Dimethoxybenzylamine | Primary Amine; Small; Polar | Negligible at 5-HT₁A/D₂ |
N-Dealkylation (Loss of DMBn) | CYP3A4, CYP2C19 | 4-Fluorobenzylamine | Primary Amine; Small; Polar | Negligible at 5-HT₁A/D₂ |
Aromatic Hydroxylation (e.g., 5/6 on DMBn or 3 on 4-FBn) | CYP2C19, CYP3A4 | Hydroxylated Derivatives (Multiple Isomers) | Phenolic OH; Increased Polarity | Likely Low or Negligible |
Glucuronidation | UGT1A9, UGT2B7 | Glucuronide Conjugates of Phenolic Metabolites | Highly Polar; Charged | Inactive (Excretion) |
Sulfation | SULT1A1, SULT1A3 | Sulfate Conjugates of Phenolic Metabolites | Highly Polar; Charged | Inactive (Excretion) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: